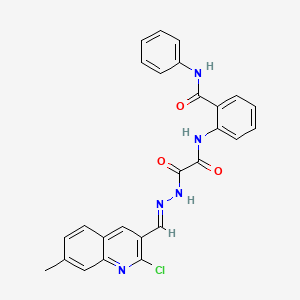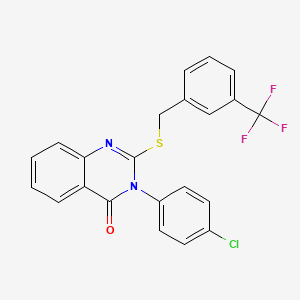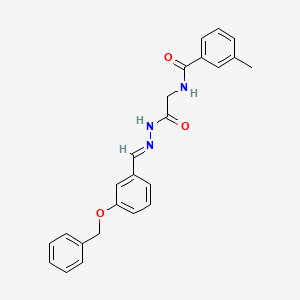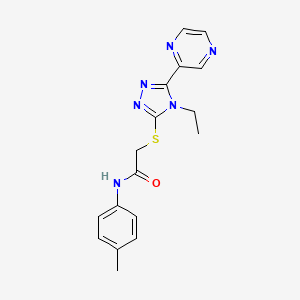
2-(2-(2-((2-Chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-2-oxoacetamido)-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(2-((2-Chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-2-oxoacetamido)-N-phenylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline moiety, a hydrazinyl group, and a benzamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-((2-Chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-2-oxoacetamido)-N-phenylbenzamide typically involves multiple steps. One common synthetic route starts with the preparation of 2-chloro-7-methylquinoline, which is then reacted with various reagents to introduce the methylene and hydrazinyl groups. The final step involves the formation of the benzamide group through a condensation reaction with N-phenylbenzamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. Key considerations in industrial production include the selection of solvents, catalysts, and purification methods to ensure cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(2-((2-Chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-2-oxoacetamido)-N-phenylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The chloro group in the quinoline moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can produce various quinoline derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2-(2-((2-Chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-2-oxoacetamido)-N-phenylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2-(2-((2-Chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-2-oxoacetamido)-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The hydrazinyl group can form reactive intermediates that interact with cellular proteins, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((2-Chloro-7-methylquinolin-3-yl)methylene)malononitrile
- (E)-6-chloro-2-(2-((2-chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-4-phenylquinazoline
Uniqueness
Compared to similar compounds, 2-(2-(2-((2-Chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-2-oxoacetamido)-N-phenylbenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the benzamide group, in particular, enhances its ability to interact with biological targets and may contribute to its therapeutic potential.
Eigenschaften
CAS-Nummer |
765909-83-9 |
|---|---|
Molekularformel |
C26H20ClN5O3 |
Molekulargewicht |
485.9 g/mol |
IUPAC-Name |
N'-[(E)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]-N-[2-(phenylcarbamoyl)phenyl]oxamide |
InChI |
InChI=1S/C26H20ClN5O3/c1-16-11-12-17-14-18(23(27)30-22(17)13-16)15-28-32-26(35)25(34)31-21-10-6-5-9-20(21)24(33)29-19-7-3-2-4-8-19/h2-15H,1H3,(H,29,33)(H,31,34)(H,32,35)/b28-15+ |
InChI-Schlüssel |
QVXXVTRTAXPVPN-RWPZCVJISA-N |
Isomerische SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=N/NC(=O)C(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4)Cl |
Kanonische SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=NNC(=O)C(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N'-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15084890.png)
![N'-[(E)-(3-methylphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15084899.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B15084905.png)
![6-(2-chlorophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15084913.png)

![5-(4-methoxyphenyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15084926.png)
![N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B15084927.png)

![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B15084930.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15084937.png)


![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15084953.png)
![2-methoxy-4-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate](/img/structure/B15084961.png)
